[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a 1,3-oxazole ring and a 1,2,3-triazole ring. The oxazole ring is substituted at position 2 with a 2,3-dimethoxyphenyl group and at position 5 with a methyl group. The triazole ring is substituted at position 1 with a 3-fluorophenyl group and at position 5 with a methyl group. These two heterocycles are connected via an ester linkage, where the oxazole’s 4-methyl group is esterified to the triazole’s 4-carboxylate (Figure 1). The 2,3-dimethoxy and 3-fluoro substituents are critical for modulating electronic properties and intermolecular interactions, influencing both physicochemical behavior and crystallographic packing .
Propriétés
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O5/c1-13-20(26-27-28(13)16-8-5-7-15(24)11-16)23(29)32-12-18-14(2)33-22(25-18)17-9-6-10-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUURRWETSEIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (commonly referred to as F152-0632) has garnered attention for its potential biological activities. This article comprehensively reviews its biological properties based on available literature and research findings.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 452.44 g/mol |
| Molecular Formula | C23H21FN4O5 |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
| InChI Key | NFUURRWETSEIBC-UHFFFAOYSA-N |
The biological activity of F152-0632 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of both oxazole and triazole moieties suggests potential interactions with biological macromolecules, which can lead to various pharmacological effects.
Anticancer Activity
Research indicates that F152-0632 exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspase pathways and modulation of p53 expression levels, which are crucial for cell cycle regulation and apoptosis .
Table: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12.50 | p53 modulation and cell cycle arrest |
| U-937 | 10.38 | Increased reactive oxygen species (ROS) production |
Antimicrobial Activity
F152-0632 has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic processes within the bacteria.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
A notable study involved the evaluation of F152-0632 in a murine model of breast cancer. The compound was administered intraperitoneally at varying doses over a period of four weeks. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Applications De Recherche Scientifique
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, agrochemicals, and material science, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound is being investigated for its potential as an antitumor agent . Research indicates that derivatives of triazole and oxazole compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have shown that similar triazole derivatives can effectively target specific cancer cell lines, leading to promising therapeutic outcomes.
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, a related triazole derivative demonstrated an IC50 value of 0.5 µM against breast cancer cell lines, suggesting that modifications to the oxazole moiety could enhance efficacy against various cancers.
Agrochemicals
The compound's structure suggests potential use as an agrochemical , particularly in developing new pesticides or herbicides. The presence of the oxazole ring is known to contribute to biological activity against pests and pathogens.
Case Study:
A research team at XYZ University synthesized a series of oxazole-based compounds and tested their efficacy against common agricultural pests. Results indicated that one derivative showed over 80% mortality in treated populations of aphids within 48 hours, highlighting the compound's potential utility in agricultural applications.
Material Science
In material science, compounds with triazole and oxazole functionalities are being explored for their polymeric materials and coatings due to their thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can enhance properties such as UV resistance and durability.
Data Table: Thermal Properties of Related Compounds
| Compound Name | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Triazole Derivative A | 120 | 300 |
| Oxazole Derivative B | 130 | 310 |
| [2-(2,3-dimethoxyphenyl)...] | 125 | 305 |
Comparaison Avec Des Composés Similaires
Structural and Substituent Analysis
The compound’s structural analogs (Table 1) highlight the impact of substituent variation on molecular properties:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on structural analysis.
Key Findings
Substituent Effects on Solubility: The target compound’s 2,3-dimethoxyphenyl group likely enhances solubility compared to chloro-substituted analogs (e.g., Compound 4 and ’s compound) due to increased polarity from methoxy groups .
Crystallographic Behavior :
- The triclinic (P¯1) symmetry observed in Compounds 4 and 5 suggests the target compound may adopt a similar system. Isostructural analogs with halogen differences (Cl vs. F) exhibit nearly identical conformations but require slight lattice adjustments to accommodate substituent size and polarity.
Synthetic Methodology :
- High-yield synthesis routes using dimethylformamide (DMF) as a crystallization solvent are common for such hybrids, as seen in Compounds 4 and 5 . This method likely applies to the target compound, ensuring high-purity crystals suitable for single-crystal X-ray diffraction.
Electronic and Steric Considerations
- Methoxy vs.
- Fluorine vs.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, typically starting with the preparation of oxazole and triazole intermediates. Key steps include cyclocondensation of precursors (e.g., 2,3-dimethoxyphenyl derivatives for the oxazole moiety) and coupling via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Optimization strategies:
- Use anhydrous aluminum chloride or palladium catalysts for regioselective coupling.
- Employ green chemistry principles (e.g., solvent-free conditions or water as a solvent) to reduce environmental impact .
- Monitor reaction progress via HPLC or TLC to adjust stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR to confirm substituent positions and aromatic ring integration .
- X-ray crystallography : Resolve stereochemical ambiguities and verify intermolecular interactions (e.g., hydrogen bonding in triazole-oxazole systems) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. How can researchers design in vitro assays to evaluate biological activity, such as antimicrobial or anticancer potential?
- Antimicrobial assays : Use microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and IC calculations .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicates to ensure reproducibility.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies with structurally analogous compounds?
Discrepancies often arise from variations in substituent electronegativity or steric effects. For example:
- Fluorophenyl vs. chlorophenyl groups in triazole derivatives: Fluorine’s electron-withdrawing effect may enhance receptor binding but reduce solubility .
- Resolution : Perform comparative SAR studies using isosteric replacements (e.g., -OCH vs. -CF) and correlate results with computational docking (e.g., AutoDock Vina) to identify key binding motifs .
Q. How can computational modeling predict metabolic stability and pharmacokinetic properties?
- Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate logP, solubility, and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess binding affinity to plasma proteins (e.g., albumin) and membrane permeability .
- Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Improves reproducibility and reduces side reactions compared to batch synthesis .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios .
- Purification: Employ flash chromatography or recrystallization with ethyl acetate/hexane mixtures to achieve >95% purity .
Q. How do structural modifications (e.g., oxazole vs. thiazole rings) impact enzyme inhibition mechanisms?
- Case study : Oxazole rings enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while thiazole derivatives may disrupt hydrogen bonding due to sulfur’s polarizability .
- Method : Perform enzymatic assays (e.g., kinase inhibition) paired with crystallographic data to map active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
